Br-PEG4-methyl acetate
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Overview
Description
Br-PEG4-methyl acetate: is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG4-methyl acetate involves the reaction of polyethylene glycol (PEG) with methyl acetate and a brominating agent. The reaction typically occurs under controlled conditions to ensure the correct attachment of the bromine atom to the PEG chain. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired reaction conditions and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Br-PEG4-methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-PEG derivatives, while oxidation reactions can produce oxidized PEG derivatives .
Scientific Research Applications
Chemistry: Br-PEG4-methyl acetate is used in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and for developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and regulation .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the development of targeted cancer therapies. By selectively degrading oncogenic proteins, these PROTACs can inhibit cancer cell growth and proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in the synthesis of PROTACs makes it a valuable compound for drug discovery and development .
Mechanism of Action
Br-PEG4-methyl acetate functions as a linker in PROTACs, connecting two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Br-PEG3-methyl acetate: Similar to Br-PEG4-methyl acetate but with a shorter PEG chain.
Br-PEG5-methyl acetate: Similar to this compound but with a longer PEG chain.
Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs with specific target proteins .
Properties
Molecular Formula |
C11H21BrO6 |
---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3 |
InChI Key |
HWNBXYOTWICDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCBr |
Origin of Product |
United States |
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